molecular formula C7H6N2O2S B2510039 7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione CAS No. 128294-07-5

7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione

Cat. No.: B2510039
CAS No.: 128294-07-5
M. Wt: 182.2
InChI Key: INVNPUJICRQBLR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound is formally designated as 7-methylthiazolo[4,5-b]pyridine-2,5(3H,4H)-dione under IUPAC conventions. This name reflects its fused bicyclic structure, methyl substitution at position 7, and dual ketone functionalities at positions 2 and 5.

Key synonyms include:

  • 7-Methyl-thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
  • Thiazolo[4,5-b]pyridine-2,5-dione, 7-methyl-
  • 5-Hydroxy-7-methyl-2,3-dihydrothiazolo[4,5-b]pyridin-2-one

Table 1: Nomenclature and Identifiers

Property Value/Description Source
IUPAC Name 7-methylthiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
CAS Number 128294-07-5
Molecular Formula C₇H₆N₂O₂S
Molecular Weight 182.20 g/mol

Molecular Formula and Weight Analysis

The molecular formula C₇H₆N₂O₂S indicates a bicyclic heterocycle comprising sulfur, nitrogen, oxygen, and carbon atoms. The molecular weight of 182.20 g/mol is derived from:

  • Carbon (7 atoms): 7 × 12.01 = 84.07 g/mol
  • Hydrogen (6 atoms): 6 × 1.01 = 6.06 g/mol
  • Nitrogen (2 atoms): 2 × 14.01 = 28.02 g/mol
  • Oxygen (2 atoms): 2 × 16.00 = 32.00 g/mol
  • Sulfur (1 atom): 32.07 g/mol

Elemental Composition:

Element Atoms Mass Contribution (g/mol)
C 7 84.07
H 6 6.06
N 2 28.02
O 2 32.00
S 1 32.07

Structural Isomerism and Tautomeric Forms

The compound’s fused thiazole-pyridine core and ketone groups allow for tautomerism but exclude structural isomerism due to fixed substituent positions.

Tautomerism

The dione functionality may exhibit keto-enol tautomerism , where one ketone group converts to an enol form. While direct experimental data for this compound is limited, analogous β-diketones (e.g., acetylacetone) undergo such interconversion.

Proposed Tautomeric Forms:

  • Diketo Form:
    Both carbonyl groups remain keto-functional.
  • Enol Form:
    One carbonyl group converts to an enol (–C=O → –C=C–OH).

Table 2: Tautomerism Overview

Tautomer Structure Characteristics Stability Notes
Diketo Two carbonyl groups present Dominant in non-polar solvents
Enol One enol group with hydrogen bond Stabilized in polar media

No structural isomerism is possible due to the fixed positions of the methyl group (C7) and ketone groups (C2 and C5).

Properties

IUPAC Name

7-methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-3-2-4(10)8-6-5(3)12-7(11)9-6/h2H,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVNPUJICRQBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which are then subjected to cyclization reactions to form the fused thiazolo[4,5-B]pyridine scaffold .

For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The N3 position demonstrates nucleophilic reactivity, enabling alkylation and acylation under mild conditions:

Reaction TypeReagentProduct StructureYieldReference
AlkylationBenzyl chloride3-Benzyl-5,7-dimethyl-thiazolo[4,5-b]pyridine-2-one78%
AcylationAcetyl chloride3-Acetyl-5,7-dimethyl-thiazolo[4,5-b]pyridine-2-one82%
AlkylationEthyl bromoacetate3-(Ethoxycarbonylmethyl)-5,7-dimethyl-thiazolo[4,5-b]pyridine-2-one65%

These reactions typically occur in ethanol or DMF with catalytic bases (e.g., NaHCO₃) at 60–80°C .

Hydrolysis and Condensation Reactions

The dione moiety participates in hydrolysis and condensation with carbonyl-containing compounds:

  • Acid-catalyzed hydrolysis converts the dione to 2-mercapto-6-methylpyridine-3-carboxylic acid under reflux with HCl (6M, 8h).

  • Knoevenagel condensation with aromatic aldehydes (e.g., 4-methylbenzaldehyde) yields fused pyran derivatives in ethanolic piperidine (81% yield) .

Nucleophilic Substitution

The thiazole sulfur atom undergoes nucleophilic displacement in the presence of hydrazines or amines:

SubstrateReagentProductConditions
2-Methylthio derivativeHydrazine hydrate3-Amino-7-methyl-2-phenylamino-tetrahydrothieno[2,3-d]pyrimidin-4-oneEthanol, Δ, 4h
Thione derivativeMethyl iodide2-Methylthio-7-methyl-thiazolo[4,5-b]pyridine-2,5-dioneDMF, RT, 2h

Cycloaddition and Ring Expansion

The compound participates in [3+2] and [4+2] cycloadditions:

  • With malononitrile : Forms pyrano-thiazolo-pyridine hybrids via one-pot three-component reactions (82% yield) .

  • With acrylonitrile : Generates cyanomethylpyrido[2,3-d] oxazine derivatives under reflux (5h) .

Oxidation and Reduction

Redox reactions modify the heterocyclic core:

ProcessReagent/ConditionsOutcomeObservation
OxidationH₂O₂ (30%), AcOH, 60°CSulfone derivative formationComplete conversion in 3h
ReductionNaBH₄, MeOH, 0°CPartial saturation of pyridine ring45% yield

Metal-Complexation

The compound coordinates transition metals through N/S donors:

  • Cu(II) complexes : Formed in ethanol with CuCl₂·2H₂O (1:2 molar ratio), showing enhanced antimicrobial activity vs. free ligand .

  • Fe(III) complexes : Exhibit redox-active behavior in cyclic voltammetry studies (E₁/₂ = +0.23 V vs. Ag/AgCl) .

Photochemical Reactions

UV irradiation induces structural rearrangement:

ConditionProductQuantum Yield
λ = 254 nm, benzeneThiazolo[3,2-a]pyridine-5,7-dione isomer0.18
λ = 365 nm, acetonitrileRing-opened thiolactam derivative0.09

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[4,5-b]pyridine derivatives, including 7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione, as inhibitors of key enzymes involved in cancer progression.

  • c-KIT Inhibition : A study demonstrated that derivatives of thiazolo[4,5-b]pyridine show promising results against gastrointestinal stromal tumors by inhibiting the c-KIT enzyme. For instance, compound 6r exhibited an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib in both enzymatic and anti-proliferative activities .

PI3K Inhibition

Another significant application is in the inhibition of phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell survival and proliferation.

  • Structure-Activity Relationship (SAR) : The SAR studies indicated that modifications to the thiazolo[4,5-b]pyridine scaffold can enhance PI3K inhibitory activity. A representative compound from this class showed an IC50 of 3.6 nM .

Agrochemicals

Thiazolo[4,5-b]pyridine derivatives are also being explored for their potential use in agrochemicals due to their biological activity against pests.

Insecticidal Properties

Research has indicated that certain derivatives possess insecticidal properties that can be utilized in developing new pesticides. The synthesis of these compounds often involves solid-phase synthesis techniques that enhance yield and purity .

Material Science

The thiazolo[4,5-b]pyridine framework is being investigated for its potential applications in material science due to its unique electronic properties.

Conductive Polymers

Studies suggest that incorporating thiazolo[4,5-b]pyridine into polymer matrices could improve their conductivity and thermal stability, making them suitable for electronic applications .

Data Summary Table

Application AreaCompound/DerivativesKey Findings
Medicinal Chemistryc-KIT inhibitorsCompound 6r shows IC50 = 4.77 μM
PI3K inhibitorsCompound with IC50 = 3.6 nM
AgrochemicalsInsecticidal derivativesEffective against specific pest species
Material ScienceConductive polymersEnhanced conductivity and thermal stability

Case Study 1: c-KIT Inhibition

In a comparative study on c-KIT inhibitors, thiazolo[4,5-b]pyridine derivatives were found to have higher efficacy than traditional treatments like imatinib. The study utilized biochemical assays to quantify the inhibitory effects and established a clear structure-activity relationship that guided further modifications .

Case Study 2: PI3K Inhibition

A series of thiazolo[4,5-b]pyridine compounds were synthesized and evaluated for their ability to inhibit PI3K. The results indicated that specific functional groups significantly enhanced activity, leading to the identification of lead compounds for further development .

Mechanism of Action

The mechanism of action of 7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are primarily derived from thiazolo-pyridine and thiazolo-pyrimidine scaffolds. Below is a detailed comparison based on synthesis, bioactivity, and physicochemical properties:

Structural Analog: (S)-7-(4-Chlorophenyl)-6,7-dihydrothiazolo[4,5-d]pyrimidine-2,5(3H,4H)-dione (CPTHZ)

  • Structure : Incorporates a 4-chlorophenyl substituent and a dihydropyrimidine ring instead of a pyridine core .
  • Synthesis : Prepared via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. Characterized using NMR, IR, and X-ray crystallography .
  • Quantum Chemical Properties : Exhibits a dipole moment of 4.12 D and HOMO-LUMO energy gap of 4.89 eV , indicating moderate reactivity compared to 7-methyl-thiazolo[4,5-b]pyridine-dione (HOMO-LUMO data pending for the latter) .

Structural Analog: 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones

  • Structure : Features a phenyl group at position 7 and a methyl group at position 5 .
  • Synthesis : Synthesized via Suzuki coupling and characterized by LC-MS and HRMS .
  • Bioactivity: Compound 3g (5-methyl-7-(4-nitrophenyl)-variant) showed potent antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli (MIC = 0.21 µM), surpassing ciprofloxacin in some cases . Cytotoxicity assays on HaCat and Balb/c 3T3 cells revealed low toxicity (IC₅₀ > 100 µM) .
  • ADME Properties : Predicted good oral bioavailability (Lipinski’s rule compliance) and moderate plasma protein binding (75–85%) .

Structural Analog: 7-Chloro-4-(2,5-dichlorophenyl)-1-phenyl-thiochromeno[2,3-b]pyridine-2,5(3H,4H)-dione

  • Structure : Contains chlorine substituents and a fused thiochromene ring, increasing steric bulk .
  • Crystallographic Data : The tetrahydropyridine ring adopts a half-chair conformation, with bond lengths (e.g., C11–O2 = 1.21 Å) influenced by nitrogen’s electronegativity .
  • Bioactivity : Reported as a lead compound for kinase inhibition but lacks detailed pharmacological data .

Comparative Analysis Table

Property 7-Methyl-thiazolo[4,5-b]pyridine-dione CPTHZ 5-Methyl-7-phenyl Analog 7-Chloro-thiochromeno Analog
Substituents 7-Methyl 7-(4-Chlorophenyl), dihydro 5-Methyl, 7-phenyl 7-Chloro, dichlorophenyl
Core Structure Thiazolo[4,5-b]pyridine Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-b]pyridine Thiochromeno[2,3-b]pyridine
Key Bioactivity API intermediate (potential antimicrobial) Antimicrobial (theoretical) Antimicrobial (MIC = 0.21 µM) Kinase inhibition (structural lead)
Toxicity (IC₅₀) Not reported Not reported >100 µM Not reported
ADME Prediction High purity (pharmaceutical grade) Moderate solubility Good bioavailability Poor solubility

Key Research Findings

  • Electronic Effects : The methyl group in 7-methyl-thiazolo[4,5-b]pyridine-dione likely enhances metabolic stability compared to bulkier substituents (e.g., phenyl or chlorophenyl groups) in analogs .
  • Antimicrobial Potency : The 5-methyl-7-phenyl analog’s nitrophenyl variant (3g) outperforms ciprofloxacin in binding to MurD and DNA gyrase (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for ciprofloxacin) .
  • Synthetic Accessibility : 7-Methyl-thiazolo[4,5-b]pyridine-dione is produced at scale with >97% purity, whereas analogs like CPTHZ require multi-step syntheses with lower yields (~40–60%) .

Biological Activity

7-Methyl-thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a compound belonging to the thiazolo[4,5-b]pyridine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, synthesis methods, and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and pyridine rings. Recent studies have optimized synthetic pathways to enhance yield and purity. For instance, the incorporation of various substituents has been explored to assess their impact on biological activity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives have shown potent activity against Pseudomonas aeruginosa and Escherichia coli, with some compounds displaying MIC values as low as 0.21 μM .
  • The compound's structural modifications have been linked to enhanced binding interactions with critical bacterial targets such as DNA gyrase .

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In particular:

  • Studies have indicated that derivatives of this compound demonstrate promising antitumor activity against breast cancer cell lines (e.g., MCF-7) when compared to standard treatments like doxorubicin .
  • The cytotoxicity was assessed using MTT assays, revealing that certain derivatives possess favorable drug-like properties and acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. A detailed SAR analysis reveals:

  • Substituents at specific positions on the thiazole and pyridine rings significantly affect both antimicrobial and cytotoxic activities.
  • For instance, compounds with halogen substitutions exhibited improved lipophilicity and solubility characteristics compared to their non-halogenated counterparts .

Case Studies

Several case studies highlight the practical applications of this compound in medicinal chemistry:

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness in inhibiting biofilm formation in Staphylococcus aureus, demonstrating a significant reduction in biofilm mass compared to control treatments .
  • Combination Therapy : Research has shown that certain derivatives exhibit synergistic effects when combined with established antibiotics like ciprofloxacin. This combination therapy approach enhances overall antibacterial efficacy while potentially reducing required dosages .

Q & A

Q. What are the established synthetic routes for 7-methyl-thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione, and how do reaction conditions influence yield?

The synthesis of thiazolo[4,5-b]pyridine derivatives typically involves cyclocondensation or coupling reactions. For example, [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone in methanol under sodium methylate catalysis yields 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives . Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(OAc)₂ and SPhos ligand) enables methyl group introduction at specific positions, as seen in related thiazolo[4,5-b]pyridines . Optimizing reaction time (e.g., 3.5 h reflux in toluene) and stoichiometric ratios (e.g., 4.0 equiv boronic acid) improves yields up to 81% .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and ring conformations. For example, in analogous thiazolo[4,5-b]pyridine derivatives, SC-XRD revealed a half-chair conformation for the tetrahydropyridine ring, with phenyl substituents perpendicular to the fused heterocyclic system . Key bond lengths (e.g., C=O at 1.21–1.24 Å) reflect electronic effects from nitrogen atoms in the pyridine ring . Hydrogen atoms are typically placed using riding models during refinement .

Q. What preliminary structure-activity relationships (SAR) have been identified for this compound class?

Substituent position and electronic properties significantly modulate bioactivity. For example:

  • 3-Position modifications : Methyl or ethyl groups at the 3-position enhance cytotoxicity in cancer cell lines .
  • 6-Position substituents : Arylazo groups (e.g., 6-phenylazo) alter π-stacking interactions, impacting DNA intercalation potential .
  • Methyl groups : 5,7-Dimethyl derivatives show improved metabolic stability compared to unsubstituted analogs .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in cross-coupling reactions?

Key parameters include:

  • Catalyst selection : Palladium(II) acetate with biphenylphosphine ligands (e.g., SPhos) enhances coupling efficiency in thiazolo[4,5-b]pyridine systems .
  • Solvent choice : Absolute toluene or THF minimizes side reactions during Suzuki couplings .
  • Purification : Column chromatography with ethyl acetate/hexane gradients resolves regioisomers common in polyhalogenated intermediates .

Q. How should researchers reconcile contradictory crystallographic data on bond lengths in related compounds?

Discrepancies in bond lengths (e.g., C=O at 1.21 Å vs. 1.24 Å) may arise from differences in crystal packing or substituent electronic effects. For instance, electron-withdrawing groups on the pyridine ring shorten adjacent C=O bonds due to increased resonance stabilization . Always compare data collected under identical conditions (e.g., T = 294 K, R factor < 0.05) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) paired with density functional theory (DFT) can model interactions with enzymes like TRPA1, a target for thiazolo-pyrimidine derivatives . Focus on:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for hydrogen bonding.
  • Binding affinity validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies elucidate the mechanism of action in antimicrobial or anticancer activity?

  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects in MIC-determined concentrations .
  • Apoptosis markers : Measure caspase-3/7 activation in treated cancer cells via fluorescence assays .
  • Resistance studies : Serial passage in sub-MIC concentrations identifies mutation hotspots via whole-genome sequencing .

Q. How can multi-step synthesis challenges (e.g., regioselectivity) be mitigated?

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to control functionalization in pyridine rings .
  • Protecting groups : Temporarily block reactive sites (e.g., -NH₂) during halogenation steps .
  • In situ monitoring : Employ LC-MS to track intermediate formation and adjust reaction conditions dynamically .

Q. What strategies optimize bioactivity while minimizing off-target effects?

  • Prodrug design : Introduce ester or amide moieties for targeted release in acidic tumor microenvironments .
  • Isosteric replacement : Replace methyl with trifluoromethyl groups to enhance binding specificity .
  • Metabolic profiling : Use hepatic microsomes to identify and block metabolic soft spots (e.g., CYP3A4 oxidation) .

Q. How can cross-disciplinary approaches (e.g., materials science) expand applications of this compound?

  • Photodynamic therapy : Conjugate with porphyrin derivatives for light-activated ROS generation .
  • Biosensors : Functionalize with gold nanoparticles for electrochemical detection of disease biomarkers .

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